1,3-Benzodioxole-4-carbonylchloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

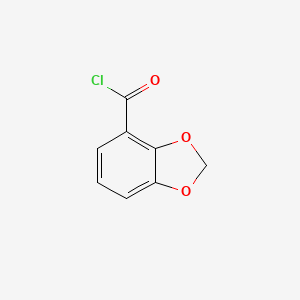

Structure

3D Structure

特性

IUPAC Name |

1,3-benzodioxole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBLTFSJUMJXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496553 | |

| Record name | 2H-1,3-Benzodioxole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66411-55-0 | |

| Record name | 1,3-Benzodioxole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66411-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,3-Benzodioxole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxaindane-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1,3-Benzodioxole-4-carbonyl chloride chemical properties and reactivity"

An In-depth Technical Guide to 1,3-Benzodioxole-4-carbonyl chloride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzodioxole-4-carbonyl chloride is a highly reactive acyl chloride derivative of the 1,3-benzodioxole (also known as methylenedioxybenzene) scaffold. This scaffold is a prominent structural element in numerous natural products and serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] The presence of the reactive acyl chloride group makes this compound a valuable intermediate for introducing the 1,3-benzodioxole-4-carbonyl moiety into various molecules through nucleophilic acyl substitution and Friedel-Crafts acylation reactions. This document provides a comprehensive overview of its chemical properties, reactivity, and key experimental considerations.

Chemical and Physical Properties

1,3-Benzodioxole-4-carbonyl chloride is a derivative of 1,3-benzodioxole, a bicyclic heterocyclic organic compound.[1] The core structure consists of a benzene ring fused to a 1,3-dioxole ring. The addition of the carbonyl chloride group at the 4-position significantly influences its chemical behavior, rendering it a reactive electrophile.

Table 1: Physicochemical Properties of 1,3-Benzodioxole-4-carbonyl chloride

| Property | Value | Reference |

| CAS Number | 66411-55-0 | [2][3] |

| Molecular Formula | C₈H₅ClO₃ | [2][3][4] |

| Molecular Weight | 184.58 g/mol | [2][3][5] |

| Boiling Point | 285.5 ± 29.0 °C at 760 mmHg | [2][5] |

| Density | 1.5 ± 0.1 g/cm³ | [2][5] |

| Flash Point | 132.3 °C | [5] |

| InChI Key | LVBLTFSJUMJXBI-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | C1OC2=CC=CC(=C2O1)C(=O)Cl | [3][4][5] |

Reactivity and Reaction Mechanisms

The reactivity of 1,3-Benzodioxole-4-carbonyl chloride is dominated by the chemistry of the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[6][7] The high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which imparts a significant positive partial charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[8][9]

Nucleophilic Acyl Substitution

The general mechanism for these reactions is a two-step process known as nucleophilic addition-elimination.[8][10] First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. In the second step, the carbonyl group is reformed by eliminating the chloride ion, which is an excellent leaving group.[6][11]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Benzo[d][1,3]dioxole-4-carbonyl chloride | CAS#:66411-55-0 | Chemsrc [chemsrc.com]

- 3. appchemical.com [appchemical.com]

- 4. PubChemLite - 1,3-benzodioxole-4-carbonyl chloride (C8H5ClO3) [pubchemlite.lcsb.uni.lu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Analysis of 1,3-Benzodioxole-4-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Benzodioxole-4-carbonyl chloride (CAS No: 66411-55-0), a key intermediate in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and data interpretation.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 1,3-Benzodioxole-4-carbonyl chloride (Molecular Formula: C₈H₅ClO₃), the expected monoisotopic mass is 183.99272 Da.[1][2]

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the title compound, which are crucial for its identification in different MS ionization modes.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 185.00000 |

| [M+Na]⁺ | 206.98194 |

| [M-H]⁻ | 182.98544 |

| [M+NH₄]⁺ | 202.02654 |

| [M]⁺ | 183.99217 |

Experimental Protocol: Mass Spectrometry

A standard protocol for obtaining mass spectra involves dissolving the analyte in a suitable volatile solvent and introducing it into the mass spectrometer.

-

Sample Preparation : Dissolve approximately 1 mg of 1,3-Benzodioxole-4-carbonyl chloride in 1 mL of a volatile organic solvent such as acetonitrile or methanol.

-

Instrumentation : Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Data Acquisition : Acquire spectra in both positive and negative ion modes to observe different adducts and fragmentation patterns. The instrument is typically calibrated using a known standard to ensure mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 1,3-Benzodioxole-4-carbonyl chloride, based on analysis of its precursor, 1,3-Benzodioxole-4-carboxaldehyde[3], and related benzodioxole derivatives[4][5].

Predicted ¹H NMR Data

-

Solvent : CDCl₃

-

Standard : Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | m | 2H | Aromatic H (H-6, H-7) |

| ~7.0 - 7.1 | m | 1H | Aromatic H (H-5) |

| 6.15 | s | 2H | -O-CH₂-O- |

Predicted ¹³C NMR Data

-

Solvent : CDCl₃

-

Standard : CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Carbonyl) |

| ~152 | Aromatic C-O |

| ~148 | Aromatic C-O |

| ~130 - 135 | Aromatic CH |

| ~125 - 129 | Aromatic C-C=O |

| ~110 - 115 | Aromatic CH |

| 102.5 | -O-CH₂-O- |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

Instrumentation : Use a standard NMR spectrometer operating at a frequency of 400 MHz for protons or higher.

-

Data Acquisition : Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

The table below lists the principal absorption bands expected for 1,3-Benzodioxole-4-carbonyl chloride, with interpretations based on data from analogous compounds[4][5] and known frequencies for acyl chlorides.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H Aromatic Stretch |

| ~2900 | Weak | C-H Aliphatic Stretch (-CH₂-) |

| ~1800 - 1775 | Strong | C=O Stretch (Acyl Chloride) |

| ~1600, 1480 | Medium | C=C Aromatic Ring Stretch |

| ~1250, 1040 | Strong | C-O-C Asymmetric/Symmetric Stretch |

| ~800 - 750 | Strong | C-Cl Stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Thin Film Method) :

-

Dissolve a small amount of the solid compound in a few drops of a volatile solvent like methylene chloride.

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.

-

-

Instrumentation : Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Place the salt plate in the sample holder of the spectrometer. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹, and perform a background scan to subtract atmospheric interferences.

Visualized Workflows and Data Relationships

To clarify the analytical process and the information derived, the following diagrams illustrate the experimental workflow and the logical relationship between spectroscopic techniques and molecular structure.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Information derived from different spectroscopic techniques.

References

- 1. Benzo[d][1,3]dioxole-4-carbonyl chloride | CAS#:66411-55-0 | Chemsrc [chemsrc.com]

- 2. PubChemLite - 1,3-benzodioxole-4-carbonyl chloride (C8H5ClO3) [pubchemlite.lcsb.uni.lu]

- 3. 1,3-Benzodioxole-4-carboxaldehyde | C8H6O3 | CID 82264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. worldresearchersassociations.com [worldresearchersassociations.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 1,3-Benzodioxole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-Benzodioxole-4-carbonyl chloride. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and purity of this compound for their work.

Chemical Properties and Stability Profile

1,3-Benzodioxole-4-carbonyl chloride is a reactive acyl chloride that is susceptible to degradation, primarily through hydrolysis. Its stability is significantly influenced by storage conditions, particularly temperature, moisture, and exposure to incompatible substances.

Key Stability Considerations:

-

Moisture Sensitivity: The compound is highly sensitive to moisture and will readily react with water.[1] This hydrolysis reaction results in the formation of 1,3-benzodioxole-4-carboxylic acid and hydrogen chloride gas. It is crucial to handle and store the compound in a dry environment.

-

Light Sensitivity: Although direct evidence for the light sensitivity of 1,3-Benzodioxole-4-carbonyl chloride is limited, a related compound, bismuth subgallate, is noted to be potentially light-sensitive.[3] Therefore, it is prudent to protect the compound from light.

-

Incompatibilities: 1,3-Benzodioxole-4-carbonyl chloride is incompatible with strong oxidizing agents, as well as strong acids and bases.[4] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Recommended Storage and Handling Conditions

To maintain the quality and integrity of 1,3-Benzodioxole-4-carbonyl chloride, the following storage and handling conditions are recommended.

Quantitative Storage Recommendations:

| Parameter | Recommended Condition | Notes |

| Temperature | Short-term (1-2 weeks): -4°C[2]Long-term (1-2 years): -20°C[2]Alternatively: Room Temperature (under inert atmosphere)[1] | Lower temperatures are generally preferred to minimize degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[4] | This displaces moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Keep container tightly closed.[4] | Prevents ingress of moisture and other atmospheric contaminants. |

| Environment | Store in a cool, dry, and well-ventilated place.[4] | A dry environment is critical due to the compound's moisture sensitivity. |

| Light Exposure | Protect from light. | As a precautionary measure based on related compounds.[3] |

Handling Precautions:

-

Always handle 1,3-Benzodioxole-4-carbonyl chloride in a chemical fume hood to ensure adequate ventilation.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Avoid inhalation of dust or vapors.[4]

-

Prevent contact with skin and eyes.[4]

-

Have a safety shower and eye wash station readily available.[4]

Decomposition Pathways

The primary decomposition pathway for 1,3-Benzodioxole-4-carbonyl chloride is hydrolysis. Under fire conditions, it can also decompose to produce toxic fumes.[4]

Hazardous Decomposition Products:

A related compound, 2,3-Dihydroxybenzoic acid, is known to decompose to catechol and carbon dioxide at elevated temperatures.[5]

References

- 1. 3-METHOXYBENZOYL CHLORIDE | 1711-05-3 [chemicalbook.com]

- 2. 143096-86-0|2,2-Difluoro-1,3-benzodioxole-4-carbonyl Chloride|2,2-Difluoro-1,3-benzodioxole-4-carbonyl Chloride|-范德生物科技公司 [bio-fount.com]

- 3. bismuth subgallate99-26-3,Purity99%_Sibaiquan Chemical (Shanghai) Co., Ltd. [molbase.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. 2,3-Dihydroxybenzoic acid | 303-38-8 [chemicalbook.com]

"1,3-Benzodioxole-4-carbonyl chloride CAS number and molecular structure"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Benzodioxole-4-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical identity, molecular structure, physical and chemical properties, and outlines a general synthesis protocol. Furthermore, it explores the compound's application as a building block in the development of therapeutic agents, particularly focusing on its role in the synthesis of cannabinoid receptor ligands and kinase inhibitors.

Chemical Identity and Molecular Structure

1,3-Benzodioxole-4-carbonyl chloride is a heterocyclic compound featuring a benzodioxole core with a carbonyl chloride substituent.

CAS Number: 66411-55-0

Molecular Formula: C₈H₅ClO₃

Molecular Structure:

-

SMILES: ClC(=O)C1=CC=CC2=C1OCO2

-

InChI: InChI=1S/C8H5ClO3/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3H,4H2

Physicochemical Data

The following table summarizes the key physicochemical properties of 1,3-Benzodioxole-4-carbonyl chloride.

| Property | Value |

| Molecular Weight | 184.58 g/mol |

| Appearance | Light yellow solid (based on related compounds) |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents like THF and DCM |

| Chemical Reactivity | Reacts with nucleophiles such as amines and alcohols |

Synthesis

1,3-Benzodioxole-4-carbonyl chloride is typically synthesized from its corresponding carboxylic acid, 1,3-Benzodioxole-4-carboxylic acid, through the action of a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation.

General Experimental Protocol: Conversion of 1,3-Benzodioxole-4-carboxylic acid to 1,3-Benzodioxole-4-carbonyl chloride

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

-

1,3-Benzodioxole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Rotary evaporator

-

Standard laboratory glassware with a reflux condenser and drying tube

Procedure:

-

In a round-bottom flask, suspend 1,3-Benzodioxole-4-carboxylic acid in an excess of thionyl chloride or in an inert solvent such as dichloromethane.

-

Slowly add thionyl chloride dropwise to the suspension at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 1,3-Benzodioxole-4-carbonyl chloride can be used in the next step without further purification or can be purified by distillation or crystallization if required.

Spectral Data

Detailed experimental spectral data for 1,3-Benzodioxole-4-carbonyl chloride is not widely available in the public domain. However, characteristic spectral features can be predicted based on its structure.

-

¹H NMR: Aromatic protons would be expected in the range of δ 7.0-8.0 ppm, and the methylene protons of the dioxole ring would appear around δ 6.0 ppm.

-

¹³C NMR: The carbonyl carbon would exhibit a characteristic downfield shift (typically >160 ppm). Aromatic carbons would appear in the δ 110-150 ppm range, and the methylene carbon of the dioxole ring would be around δ 100 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the acid chloride carbonyl group would be expected in the region of 1750-1815 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Development

1,3-Benzodioxole-4-carbonyl chloride serves as a crucial building block for the synthesis of a variety of pharmacologically active compounds. Its utility is highlighted in several patents for the development of novel therapeutics.

Synthesis of Cannabinoid Receptor (CB2) Ligands

The 2,2-difluoro analog of 1,3-Benzodioxole-4-carbonyl chloride has been utilized in the synthesis of novel cannabinoid receptor 2 (CB2) ligands.[1] These compounds are being investigated for their potential in treating inflammatory and neuropathic pain. The carbonyl chloride group allows for the facile formation of amide bonds with various amine-containing scaffolds.

Development of Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors

Derivatives of 1,3-Benzodioxole-4-carbonyl chloride have also been employed in the synthesis of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. ASK1 is a key component of a signaling pathway that is activated by various stressors and plays a role in inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders.

Synthesis of Anticancer Agents

The 1,3-benzodioxole moiety is present in numerous compounds with demonstrated anticancer activity. 1,3-Benzodioxole-4-carbonyl chloride is a valuable synthon for introducing this pharmacophore into novel molecular frameworks, leading to the development of new anticancer drug candidates.

Conclusion

1,3-Benzodioxole-4-carbonyl chloride is a versatile and valuable chemical intermediate for the synthesis of complex organic molecules with significant therapeutic potential. Its utility in constructing novel cannabinoid receptor ligands, kinase inhibitors, and anticancer agents underscores its importance in modern drug discovery and development. Further exploration of its reactivity and the biological activities of its derivatives is likely to yield new and effective therapeutic agents for a range of diseases.

References

An In-depth Technical Guide to the Synthesis of 1,3-Benzodioxole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 1,3-Benzodioxole-4-carbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary precursors, reaction mechanisms, and experimental protocols, supported by quantitative data and process visualizations to facilitate laboratory application.

Introduction

1,3-Benzodioxole-4-carbonyl chloride, also known as 2,3-methylenedioxybenzoyl chloride or o-piperonyl chloride, is a valuable acylating agent in organic synthesis. Its structural motif is present in a range of biologically active molecules. The synthesis of this compound is typically a two-step process, commencing with the preparation of its corresponding carboxylic acid, 1,3-Benzodioxole-4-carboxylic acid, followed by its conversion to the acid chloride. This guide will elaborate on a reliable and high-yielding synthetic route.

Synthesis of the Precursor: 1,3-Benzodioxole-4-carboxylic acid

The most common and efficient method for the synthesis of 1,3-Benzodioxole-4-carboxylic acid is the oxidation of 1,3-Benzodioxole-4-carbaldehyde (piperonal).

Reaction Pathway: Oxidation of Piperonal

The oxidation of the aldehyde group in piperonal to a carboxylic acid can be effectively achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution.

Caption: Oxidation of Piperonal to 1,3-Benzodioxole-4-carboxylic acid.

Experimental Protocol: Oxidation of Piperonal with Potassium Permanganate

This protocol is adapted from a well-established procedure and is known for its high yield.

Materials:

-

1,3-Benzodioxole-4-carbaldehyde (piperonal)

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

-

Potassium hydroxide (KOH) solution (10%)

Procedure:

-

In a 5-liter flask equipped with a mechanical stirrer, combine 60 g (0.4 mole) of piperonal and 1.5 liters of water.

-

Heat the mixture to 70–80°C on a steam bath while stirring to form an emulsion.

-

In a separate beaker, dissolve 90 g (0.56 mole) of potassium permanganate in 1.8 liters of water.

-

Slowly add the potassium permanganate solution to the piperonal emulsion over a period of 40–45 minutes, maintaining the temperature at 70–80°C with continuous stirring.

-

After the addition is complete, continue stirring and heating for an additional hour until the purple color of the permanganate has disappeared.

-

Make the solution alkaline by adding a 10% potassium hydroxide solution.

-

Filter the hot solution to remove the manganese dioxide precipitate. Wash the precipitate with three 200 mL portions of hot water.

-

Combine the filtrate and washings and allow the solution to cool. If any unreacted piperonal separates, it should be removed by filtration.

-

Acidify the clear solution with hydrochloric acid until no more precipitate forms.

-

Collect the precipitated 1,3-Benzodioxole-4-carboxylic acid by filtration, wash with cold water until free of chlorides, and dry.

Quantitative Data: This method typically yields 60–64 g (90–96%) of crude 1,3-Benzodioxole-4-carboxylic acid with a melting point of 224–225°C.

Synthesis of 1,3-Benzodioxole-4-carbonyl chloride

The conversion of the carboxylic acid to the acid chloride is a standard transformation in organic chemistry. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Reaction Pathway: Chlorination of 1,3-Benzodioxole-4-carboxylic acid

The hydroxyl group of the carboxylic acid is replaced by a chloride atom using thionyl chloride, which also acts as the solvent in many cases. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.

Caption: Conversion of the carboxylic acid to the acid chloride.

Experimental Protocol: Reaction with Thionyl Chloride

The following is a general and effective protocol for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.

Materials:

-

1,3-Benzodioxole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dry benzene (or another inert solvent such as dichloromethane or toluene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place 1,3-Benzodioxole-4-carboxylic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents, or it can be used as the solvent). If a co-solvent is used, add dry benzene.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude 1,3-Benzodioxole-4-carbonyl chloride can be purified by vacuum distillation.

Quantitative Data: While a specific yield for this exact conversion is not readily available in the referenced literature, similar preparations of aromatic acid chlorides from their carboxylic acids using thionyl chloride typically proceed in high yields, often exceeding 90%.[1]

Data Summary

The following tables provide a summary of the quantitative data for the synthesis of 1,3-Benzodioxole-4-carboxylic acid and a representative example of an acid chloride synthesis.

Table 1: Synthesis of 1,3-Benzodioxole-4-carboxylic acid

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) |

| Piperonal | KMnO₄ | Water | 70-80 | ~2 hours | 90-96 | 224-225 |

Table 2: Representative Synthesis of an Aromatic Acid Chloride (2,3-dimethylbenzoyl chloride) [1]

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 2,3-dimethylbenzoic acid | Thionyl chloride | Benzene | Reflux | 5 | 92 |

Logical Workflow of the Synthesis

The overall synthetic process can be visualized as a sequential workflow.

Caption: Overall workflow for the synthesis of 1,3-Benzodioxole-4-carbonyl chloride.

Conclusion

This guide has outlined a reliable and well-documented two-step synthesis of 1,3-Benzodioxole-4-carbonyl chloride. The initial oxidation of piperonal to 1,3-Benzodioxole-4-carboxylic acid is a high-yielding reaction. The subsequent conversion to the acid chloride, using standard chlorinating agents like thionyl chloride, is a robust and efficient transformation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the consistent and effective production of this important chemical intermediate.

References

A Comprehensive Technical Guide to the Physical Properties of 1,3-Benzodioxole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1,3-Benzodioxole-4-carbonyl chloride, a chemical intermediate of interest in pharmaceutical and chemical synthesis. The document details its melting and boiling points, outlines the experimental methodologies for their determination, and presents a typical synthetic pathway.

Core Physical Properties

The accurate determination of physical properties such as melting and boiling points is fundamental in the characterization and quality control of chemical compounds. These constants provide insights into the purity of a substance and are critical for designing and controlling synthetic processes.

Data Summary

The experimentally determined physical properties of 1,3-Benzodioxole-4-carbonyl chloride are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Melting Point | 112-114 °C | Not specified |

| Boiling Point | 285.5 ± 29.0 °C | at 760 mmHg[1] |

Experimental Protocols

The following sections describe standard laboratory procedures for the determination of the melting and boiling points of a solid organic compound like 1,3-Benzodioxole-4-carbonyl chloride.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range typically indicates a high degree of purity.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry 1,3-Benzodioxole-4-carbonyl chloride is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or an integrated digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of liquid 1,3-Benzodioxole-4-carbonyl chloride is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating of the oil bath.

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at the ambient atmospheric pressure.

Synthesis Pathway

1,3-Benzodioxole-4-carbonyl chloride is typically synthesized from its corresponding carboxylic acid, 1,3-Benzodioxole-4-carboxylic acid. A common and efficient method involves the use of thionyl chloride (SOCl₂).

Caption: Synthesis of 1,3-Benzodioxole-4-carbonyl chloride.

This reaction proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion. This method is widely used due to the ease of separation of the volatile byproducts from the desired acyl chloride.

References

Unveiling the Electrophilic Character of 1,3-Benzodioxole-4-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electrophilicity of 1,3-Benzodioxole-4-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. While direct quantitative experimental data on the electrophilicity of this specific compound is limited in publicly accessible literature, this document extrapolates from established principles of organic chemistry, including the reactivity of acyl chlorides and the electronic effects of the 1,3-benzodioxole moiety, to provide a comprehensive understanding of its chemical behavior. This guide also presents detailed, adaptable experimental protocols for key reactions and a conceptual framework for investigating its potential biological activity.

Introduction to 1,3-Benzodioxole-4-carbonyl chloride

1,3-Benzodioxole-4-carbonyl chloride is an aromatic acyl chloride featuring the 1,3-benzodioxole (also known as methylenedioxyphenyl) scaffold. This structural motif is present in numerous natural products and synthetic compounds with significant biological activities, making its derivatives, including the title compound, of great interest in medicinal chemistry and drug discovery.[1] The electrophilicity of the carbonyl carbon in 1,3-Benzodioxole-4-carbonyl chloride is a critical determinant of its reactivity towards nucleophiles, governing its utility in the synthesis of a diverse range of amides, esters, and other derivatives.

Understanding the Electrophilicity

The electrophilicity of the carbonyl carbon in 1,3-Benzodioxole-4-carbonyl chloride is primarily influenced by two key factors: the inherent reactivity of the acyl chloride functional group and the electronic effects of the fused 1,3-benzodioxole ring system.

The Acyl Chloride Functional Group

Acyl chlorides are among the most reactive derivatives of carboxylic acids.[2] The high electronegativity of both the oxygen and chlorine atoms attached to the carbonyl carbon creates a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack.[3] The reaction with a nucleophile typically proceeds through a nucleophilic addition-elimination mechanism.[4][5]

Electronic Effects of the 1,3-Benzodioxole Moiety

The following diagram illustrates the general mechanism of nucleophilic acyl substitution on 1,3-Benzodioxole-4-carbonyl chloride.

Caption: General mechanism of nucleophilic acyl substitution.

Quantitative Data (Estimated)

Direct quantitative data such as reaction rate constants for 1,3-Benzodioxole-4-carbonyl chloride with various nucleophiles are not readily found in the literature. However, we can create a comparative table based on the general reactivity of acyl chlorides and the expected electronic influence of the 1,3-benzodioxole moiety.

| Nucleophile | Expected Relative Reactivity | Product Class |

| Primary Amine (R-NH₂) | Very High | Secondary Amide |

| Secondary Amine (R₂NH) | High | Tertiary Amide |

| Alcohol (R-OH) | High | Ester |

| Water (H₂O) | Moderate | Carboxylic Acid |

| Thiol (R-SH) | Moderate | Thioester |

Detailed Experimental Protocols

The following are detailed, adaptable protocols for common reactions involving 1,3-Benzodioxole-4-carbonyl chloride. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, as 1,3-Benzodioxole-4-carbonyl chloride is corrosive and reacts with moisture to release HCl gas. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Synthesis of a Secondary Amide

This protocol describes the reaction of 1,3-Benzodioxole-4-carbonyl chloride with a primary amine to form a secondary amide.

Materials:

-

1,3-Benzodioxole-4-carbonyl chloride

-

Primary amine (e.g., aniline)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine as a base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 1,3-Benzodioxole-4-carbonyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of an Ester

This protocol outlines the synthesis of an ester from 1,3-Benzodioxole-4-carbonyl chloride and an alcohol.

Materials:

-

1,3-Benzodioxole-4-carbonyl chloride

-

Alcohol (e.g., ethanol)

-

Anhydrous pyridine or an inert solvent like anhydrous THF with a non-nucleophilic base (e.g., triethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous pyridine (which acts as both solvent and base).

-

Cool the solution to 0 °C.

-

Slowly add 1,3-Benzodioxole-4-carbonyl chloride (1.1 equivalents) to the stirred alcohol solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude ester by distillation or column chromatography.

Potential Biological Significance and Screening Workflow

Derivatives of 1,3-benzodioxole are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[7] The electrophilic nature of 1,3-Benzodioxole-4-carbonyl chloride makes it an excellent starting material for the synthesis of libraries of compounds for biological screening. For instance, it can be used to synthesize a series of amides or esters with diverse substituents, which can then be tested for their activity against specific biological targets.

The following diagram illustrates a hypothetical workflow for the screening of derivatives of 1,3-Benzodioxole-4-carbonyl chloride in a drug discovery context.

Caption: A hypothetical drug discovery workflow.

Conclusion

1,3-Benzodioxole-4-carbonyl chloride is a highly reactive electrophile with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Its reactivity is dominated by the acyl chloride functional group, with the 1,3-benzodioxole moiety providing a valuable scaffold for the generation of diverse molecular architectures. While direct quantitative data on its electrophilicity is sparse, a thorough understanding of its reactivity can be achieved through the application of fundamental principles of physical organic chemistry. The experimental protocols and conceptual workflows presented in this guide are intended to facilitate further research and application of this versatile chemical intermediate.

References

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation using 1,3-Benzodioxole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic or heteroaromatic ring. This electrophilic aromatic substitution reaction is of significant interest in medicinal chemistry and drug development, as the resulting aryl ketones are valuable intermediates for the synthesis of a wide range of biologically active molecules. The 1,3-benzodioxole moiety, in particular, is a common scaffold in many natural products and synthetic compounds with diverse pharmacological properties.

This document provides a detailed protocol for the Friedel-Crafts acylation of anisole with 1,3-Benzodioxole-4-carbonyl chloride, a reaction that yields (4-methoxyphenyl)(1,3-benzodioxol-4-yl)methanone. This product serves as a key precursor for the development of novel therapeutic agents, leveraging the combined structural features of the methoxybenzene and benzodioxole rings.

Principle and Mechanism

The Friedel-Crafts acylation is initiated by the activation of the acylating agent, 1,3-Benzodioxole-4-carbonyl chloride, by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This generates a highly electrophilic acylium ion. The electron-rich aromatic substrate, in this case, anisole, then undergoes nucleophilic attack on the acylium ion. The methoxy group of anisole is an activating group and directs the substitution primarily to the para position due to steric hindrance at the ortho positions. Subsequent loss of a proton from the intermediate carbocation restores the aromaticity of the ring, yielding the final ketone product. A key advantage of Friedel-Crafts acylation is that the product is generally less reactive than the starting aromatic compound, which helps to prevent over-acylation.

Data Presentation

The following table summarizes the representative quantitative data for the Friedel-Crafts acylation of anisole with 1,3-Benzodioxole-4-carbonyl chloride.

| Parameter | Value | Molar Equivalent | Notes |

| Reactants | |||

| Anisole | 5.41 g (5.5 mL) | 1.0 equiv. | Limiting Reagent |

| 1,3-Benzodioxole-4-carbonyl chloride | 9.23 g | 1.0 equiv. | |

| Catalyst | |||

| Aluminum Chloride (AlCl₃) | 7.33 g | 1.1 equiv. | Anhydrous |

| Solvent | |||

| Dichloromethane (DCM) | 100 mL | - | Anhydrous |

| Reaction Conditions | |||

| Temperature | 0 °C to Room Temp. | - | |

| Reaction Time | 2 hours | - | |

| Product | |||

| (4-methoxyphenyl)(1,3-benzodioxol-4-yl)methanone | ~10.9 g | - | Theoretical Yield: 13.6 g |

| Yield | ~80% | - | Isolated Yield |

Experimental Protocols

Materials and Reagents

-

Anisole (C₇H₈O)

-

1,3-Benzodioxole-4-carbonyl chloride (C₈H₅ClO₃)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Aluminum chloride is highly hygroscopic and reacts violently with water, releasing HCl gas. Handle with care in a dry environment.

-

1,3-Benzodioxole-4-carbonyl chloride is a corrosive acyl chloride. Avoid inhalation and contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.

Detailed Experimental Procedure

-

Reaction Setup:

-

Set up a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Place the flask in an ice bath on a magnetic stirrer.

-

Add anhydrous aluminum chloride (7.33 g, 55 mmol) to the flask, followed by 50 mL of anhydrous dichloromethane.

-

-

Addition of Reactants:

-

In a separate beaker, dissolve 1,3-Benzodioxole-4-carbonyl chloride (9.23 g, 50 mmol) in 25 mL of anhydrous dichloromethane.

-

Transfer this solution to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred suspension of AlCl₃ in DCM over 20-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, prepare a solution of anisole (5.41 g, 50 mmol) in 25 mL of anhydrous dichloromethane.

-

Add the anisole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

-

-

Reaction Progression:

-

After the complete addition of anisole, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Remove the ice bath and let the reaction warm to room temperature.

-

Continue stirring at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 50 mL of 1M HCl. Caution: This is an exothermic process and will evolve HCl gas.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure (4-methoxyphenyl)(1,3-benzodioxol-4-yl)methanone.

-

Mandatory Visualizations

Caption: Experimental workflow for the Friedel-Crafts acylation.

Caption: General mechanism of the Friedel-Crafts acylation.

Application Notes and Protocols: Synthesis of Amides from 1,3-Benzodioxole-4-carbonyl chloride and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole moiety is a prominent scaffold in a multitude of biologically active compounds, both naturally occurring and synthetic. Its presence is associated with a wide range of pharmacological activities, including antimicrobial, antifungal, and antitumor properties. The synthesis of amide derivatives from 1,3-benzodioxole-4-carbonyl chloride provides a versatile platform for the development of novel therapeutic agents. The reaction of an acyl chloride with a primary amine is a robust and efficient method for the formation of the amide bond, a key functional group in many pharmaceutical compounds. This document provides detailed protocols for the synthesis of N-substituted-1,3-benzodioxole-4-carboxamides, along with data on their potential applications in drug discovery.

Reaction Principle

The synthesis of amides from 1,3-Benzodioxole-4-carbonyl chloride and primary amines proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the corresponding N-substituted amide and hydrochloric acid as a byproduct. A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid, which would otherwise protonate the starting amine and halt the reaction.

Caption: Reaction mechanism of amide synthesis.

Data Presentation

The following table summarizes representative examples of the synthesis of N-substituted-1,3-benzodioxole-4-carboxamides, showcasing the versatility of this reaction with various primary amines.

| Entry | Primary Amine (R-NH₂) | Product (N-R-1,3-benzodioxole-4-carboxamide) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Aniline | N-phenyl-1,3-benzodioxole-4-carboxamide | 4 | 25 | 85 |

| 2 | Benzylamine | N-benzyl-1,3-benzodioxole-4-carboxamide | 3 | 25 | 92 |

| 3 | Cyclohexylamine | N-cyclohexyl-1,3-benzodioxole-4-carboxamide | 5 | 25 | 88 |

| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-1,3-benzodioxole-4-carboxamide | 4 | 25 | 82 |

| 5 | 2-Aminopyridine | N-(pyridin-2-yl)-1,3-benzodioxole-4-carboxamide | 6 | 50 | 75 |

Experimental Protocols

General Protocol for the Synthesis of N-substituted-1,3-benzodioxole-4-carboxamides

This protocol describes a general method for the synthesis of amides from 1,3-Benzodioxole-4-carbonyl chloride and a primary amine.

Materials:

-

1,3-Benzodioxole-4-carbonyl chloride (1.0 eq)

-

Primary amine (1.1 eq)

-

Triethylamine (1.5 eq) or Pyridine (2.0 eq)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-Benzodioxole-4-carbonyl chloride (1.0 eq) in anhydrous DCM or THF.

-

Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq) or pyridine (2.0 eq) at room temperature. The addition of the base may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for the time indicated in the data table or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the pure N-substituted-1,3-benzodioxole-4-carboxamide.

Applications in Drug Development

Amides derived from 1,3-benzodioxole-4-carboxylic acid have demonstrated a range of biological activities, making them attractive candidates for drug development.

-

Antimicrobial and Antifungal Activity: Several N-substituted 1,3-benzodioxole-4-carboxamides have been reported to exhibit significant activity against various bacterial and fungal strains. The 1,3-benzodioxole moiety is believed to contribute to the lipophilicity of the molecules, facilitating their transport across microbial cell membranes.

-

Antitumor Activity: Derivatives of 1,3-benzodioxole have been investigated for their potential as anticancer agents. The amide linkage provides a stable and synthetically accessible handle to introduce various substituents, allowing for the fine-tuning of their cytotoxic properties against different cancer cell lines.

-

Other Biological Activities: The versatile 1,3-benzodioxole scaffold has been incorporated into molecules with a wide array of other biological activities, including use as synergists for insecticides and as precursors for the synthesis of various pharmaceuticals.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-1,3-benzodioxole-4-carboxamides.

Caption: General experimental workflow.

Application Note and Protocol: Esterification of Alcohols with 1,3-Benzodioxole-4-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the esterification of various alcohols with 1,3-benzodioxole-4-carbonyl chloride, a key reaction in the synthesis of novel ester derivatives with potential applications in medicinal chemistry and materials science. The 1,3-benzodioxole moiety is a common scaffold in pharmacologically active compounds. This protocol outlines the reaction conditions, purification procedures, and analytical methods for the characterization of the resulting esters.

Introduction

The esterification of alcohols with acyl chlorides is a fundamental and widely utilized transformation in organic synthesis.[1][2] This reaction is particularly valuable for creating a diverse library of ester compounds from readily available starting materials. 1,3-Benzodioxole-4-carbonyl chloride, also known as piperonyloyl chloride, serves as a versatile building block for introducing the 1,3-benzodioxole functional group, which is present in numerous natural products and synthetic compounds with a broad range of biological activities. The resulting esters are of significant interest to researchers in drug discovery and development for the synthesis of potential therapeutic agents. This application note presents a general yet detailed protocol for this esterification, adaptable for primary, secondary, and tertiary alcohols.

General Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride gas that is liberated during the reaction.[3]

Reaction Scheme:

Experimental Protocol

Materials:

-

1,3-Benzodioxole-4-carbonyl chloride (CAS: 66411-55-0)[4]

-

Alcohol (e.g., primary, secondary, or tertiary)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Appropriate solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.) and anhydrous dichloromethane (or THF) to achieve a concentration of approximately 0.1-0.5 M. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.2 eq.) to the stirred solution.

-

Addition of Acyl Chloride: Dissolve 1,3-benzodioxole-4-carbonyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 10-15 minutes using a dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acyl chloride and HCl), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ester.

-

Characterization: Characterize the purified ester using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The yield of the esterification reaction is dependent on the nature of the alcohol used. Primary alcohols are generally more reactive and give higher yields compared to sterically hindered secondary and tertiary alcohols.

| Alcohol Type | Substrate Example | Typical Yield (%) | Reaction Time (h) |

| Primary | Ethanol | 85 - 95 | 2 - 4 |

| Secondary | Isopropanol | 60 - 80 | 6 - 12 |

| Tertiary | tert-Butanol | 20 - 40 | > 12 |

| Phenolic | Phenol | 70 - 90 | 4 - 8 |

Note: These are representative yields and may vary depending on the specific substrate and reaction conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the esterification of an alcohol with 1,3-benzodioxole-4-carbonyl chloride.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 1,3-Benzodioxole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various novel heterocyclic compounds using 1,3-Benzodioxole-4-carbonyl chloride as a key starting material. The 1,3-benzodioxole motif is a significant scaffold in medicinal chemistry and drug discovery, and its incorporation into diverse heterocyclic systems is of great interest for developing new therapeutic agents.

Synthesis of 2-(1,3-Benzodioxol-4-yl)-1,3-benzoxazoles

Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis of 2-substituted benzoxazoles can be readily achieved by the condensation of 2-aminophenols with acyl chlorides. This protocol outlines the synthesis of 2-(1,3-Benzodioxol-4-yl)-1,3-benzoxazoles.

General Reaction Scheme:

The reaction proceeds via a two-step, one-pot process involving the initial acylation of the 2-aminophenol with 1,3-Benzodioxole-4-carbonyl chloride, followed by cyclodehydration to form the benzoxazole ring.

Caption: General workflow for the synthesis of 2-(1,3-Benzodioxol-4-yl)-1,3-benzoxazole.

Experimental Protocol

This protocol is a general method for the synthesis of 2-aryl-1,3-benzoxazoles from acyl chlorides and can be adapted for 1,3-Benzodioxole-4-carbonyl chloride.[1][2][3][4][5]

Materials:

-

1,3-Benzodioxole-4-carbonyl chloride

-

Substituted 2-aminophenol

-

Pyridine or Triethylamine

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

-

Polyphosphoric acid (PPA) or another dehydrating agent/catalyst (optional, for the cyclization step)

Procedure:

-

Acylation:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 2-aminophenol (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 1,3-Benzodioxole-4-carbonyl chloride (1.1 eq) in the same anhydrous solvent to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation of Intermediate (optional):

-

Upon completion, the reaction mixture can be washed with water and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-(2-hydroxyphenyl)-1,3-benzodioxole-4-carboxamide intermediate.

-

-

Cyclodehydration:

-

The crude intermediate is then heated, either neat or in a high-boiling solvent such as toluene or xylene, often in the presence of an acid catalyst like polyphosphoric acid or p-toluenesulfonic acid, to effect cyclodehydration.

-

Alternatively, some methods achieve cyclization by simply refluxing the initial acylation reaction for a longer period.

-

-

Purification:

-

After cooling, the reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 2-(1,3-Benzodioxol-4-yl)-1,3-benzoxazole derivative.

-

Data Presentation

| Entry | 2-Aminophenol Substituent | Product | Yield (%) | Reference Method |

| 1 | H | 2-(1,3-Benzodioxol-4-yl)-1,3-benzoxazole | 85-95 | General, based on high-yield benzoxazole syntheses.[1] |

| 2 | 4-Methyl | 5-Methyl-2-(1,3-Benzodioxol-4-yl)-1,3-benzoxazole | 80-90 | Adapted from similar syntheses.[2] |

| 3 | 4-Chloro | 5-Chloro-2-(1,3-Benzodioxol-4-yl)-1,3-benzoxazole | 82-92 | Adapted from similar syntheses.[5] |

| 4 | 4-Nitro | 5-Nitro-2-(1,3-Benzodioxol-4-yl)-1,3-benzoxazole | 75-85 | Adapted from similar syntheses. |

Synthesis of 2-(1,3-Benzodioxol-4-yl)-1,3-benzothiazoles

Benzothiazoles are another class of heterocyclic compounds with significant applications in medicinal chemistry. Their synthesis can be accomplished by the reaction of 2-aminothiophenols with acyl chlorides, analogous to the synthesis of benzoxazoles.

General Reaction Scheme:

The synthesis involves the acylation of a 2-aminothiophenol with 1,3-Benzodioxole-4-carbonyl chloride, followed by an intramolecular cyclization to form the benzothiazole ring.

Caption: General workflow for the synthesis of 2-(1,3-Benzodioxol-4-yl)-1,3-benzothiazole.

Experimental Protocol

This is a general protocol for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and acyl chlorides.[6][7][8]

Materials:

-

1,3-Benzodioxole-4-carbonyl chloride

-

Substituted 2-aminothiophenol

-

Base (e.g., Pyridine, Triethylamine, or Potassium Carbonate)

-

Solvent (e.g., Toluene, Xylene, or DMF)

Procedure:

-

Reaction Setup:

-

To a solution of substituted 2-aminothiophenol (1.0 eq) in a suitable solvent, add the base (1.5 eq).

-

Stir the mixture at room temperature.

-

-

Acylation and Cyclization:

-

Slowly add 1,3-Benzodioxole-4-carbonyl chloride (1.1 eq) to the reaction mixture.

-

After the addition, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Data Presentation

| Entry | 2-Aminothiophenol Substituent | Product | Yield (%) | Reference Method |

| 1 | H | 2-(1,3-Benzodioxol-4-yl)-1,3-benzothiazole | 80-90 | General, based on high-yield benzothiazole syntheses.[6] |

| 2 | 4-Methyl | 5-Methyl-2-(1,3-Benzodioxol-4-yl)-1,3-benzothiazole | 78-88 | Adapted from similar syntheses.[8] |

| 3 | 4-Chloro | 5-Chloro-2-(1,3-Benzodioxol-4-yl)-1,3-benzothiazole | 80-90 | Adapted from similar syntheses.[7] |

| 4 | 4-Methoxy | 5-Methoxy-2-(1,3-Benzodioxol-4-yl)-1,3-benzothiazole | 75-85 | Adapted from similar syntheses. |

Synthesis of 2-(1,3-Benzodioxol-4-yl)quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds with diverse pharmacological properties. A common synthetic route involves the reaction of anthranilamide or anthranilic acid with an acyl chloride, followed by cyclization.

General Reaction Scheme:

The synthesis proceeds by the acylation of anthranilamide with 1,3-Benzodioxole-4-carbonyl chloride to form an N-acyl anthranilamide intermediate, which then undergoes intramolecular cyclization upon heating to yield the quinazolin-4(3H)-one.

Caption: General workflow for synthesizing 2-(1,3-Benzodioxol-4-yl)quinazolin-4(3H)-one.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 2-substituted quinazolin-4(3H)-ones.[9][10][11]

Materials:

-

1,3-Benzodioxole-4-carbonyl chloride

-

Anthranilamide

-

Pyridine

-

Ethanol (for recrystallization)

Procedure:

-

Acylation:

-

Dissolve anthranilamide (1.0 eq) in pyridine.

-

To this solution, add 1,3-Benzodioxole-4-carbonyl chloride (1.1 eq) portion-wise while stirring.

-

After the addition is complete, heat the reaction mixture at 100 °C for 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Stir the mixture until a solid precipitate forms.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product and recrystallize it from ethanol to obtain the pure 2-(1,3-Benzodioxol-4-yl)quinazolin-4(3H)-one.

-

Data Presentation

| Entry | Anthranilamide Substituent | Product | Yield (%) | Reference Method |

| 1 | H | 2-(1,3-Benzodioxol-4-yl)quinazolin-4(3H)-one | 75-85 | General, based on high-yield quinazolinone syntheses.[9] |

| 2 | 4-Methyl | 7-Methyl-2-(1,3-Benzodioxol-4-yl)quinazolin-4(3H)-one | 70-80 | Adapted from similar syntheses.[10] |

| 3 | 4-Chloro | 7-Chloro-2-(1,3-Benzodioxol-4-yl)quinazolin-4(3H)-one | 72-82 | Adapted from similar syntheses.[11] |

| 4 | 4-Bromo | 7-Bromo-2-(1,3-Benzodioxol-4-yl)quinazolin-4(3H)-one | 70-80 | Adapted from similar syntheses.[11] |

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields provided are estimates based on similar reactions and may vary.

References

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazole synthesis [organic-chemistry.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzothiazole synthesis [organic-chemistry.org]

- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]

- 10. Quinazolinone synthesis [organic-chemistry.org]

- 11. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 1,3-Benzodioxole-4-carbonyl chloride in the Synthesis of Bioactive Molecules

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-benzodioxole scaffold is a privileged structural motif found in a plethora of natural products and biologically active molecules.[1] Its presence often imparts significant pharmacological properties, including antitumor, antimicrobial, and insecticidal activities. 1,3-Benzodioxole-4-carbonyl chloride serves as a versatile and reactive building block for the introduction of this key functionality into diverse molecular architectures. This document provides detailed application notes and protocols for the utilization of 1,3-Benzodioxole-4-carbonyl chloride in the synthesis of bioactive compounds, with a focus on the formation of amide derivatives which have shown promising therapeutic potential.

Core Application: Synthesis of Bioactive 1,3-Benzodioxole-4-carboxamides

A primary application of 1,3-Benzodioxole-4-carbonyl chloride is in the synthesis of N-substituted carboxamides. The amide bond is a cornerstone of medicinal chemistry, and its formation via acylation of amines with this building block allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

General Workflow for the Synthesis of 1,3-Benzodioxole-4-carboxamides

The general workflow for the synthesis of 1,3-benzodioxole-4-carboxamides from the corresponding carboxylic acid (which is readily converted to the acid chloride in situ or in a prior step) is depicted below.

Caption: General workflow for the synthesis of N-substituted 1,3-benzodioxole-4-carboxamides.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of bioactive 1,3-benzodioxole-4-carboxamides.

Protocol 1: Synthesis of N-(benzo[d][2][3]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives

This protocol is adapted from the synthesis of novel auxin receptor agonists.[2] The key step involves the conversion of a carboxylic acid intermediate to its acid chloride, followed by reaction with an amine.

Step 1: Preparation of 2-(benzylthio)acetic acid

-

To a solution of thioglycolic acid (1.0 eq) and the desired substituted benzyl bromide (1.0 eq) in ethanol, add a solution of sodium hydroxide (3.0 eq) in water dropwise.

-

Reflux the reaction mixture for 3 hours.

-

Remove the ethanol under reduced pressure.

-

Pour the residue into water and acidify to pH 1-2 with 6 M HCl.

-

Extract the aqueous phase with ethyl acetate (3 x 30 mL).

-

Combine the organic phases, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 2-(benzylthio)acetic acid, which can be used in the next step without further purification.

Step 2: Synthesis of N-(benzo[d][3][4]dioxol-5-yl)-2-(benzylthio)acetamide

-

To a solution of the crude 2-((substituted-benzyl)thio)acetic acid (1.0 eq) in dichloromethane at 0 °C, add oxalyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

-

Remove the excess oxalyl chloride and dichloromethane under reduced pressure to obtain the crude acid chloride.

-

In a separate flask, dissolve benzo[d][3][4]dioxol-5-amine (1.0 eq) and triethylamine (2.0 eq) in dioxane at 0 °C.

-

Add the crude acid chloride dropwise to the amine solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 2 hours.

-

Pour the reaction mixture into water and acidify to pH 4-5 with 6 M HCl.

-

Extract the aqueous phase with ethyl acetate, dry the combined organic layers over MgSO₄, and concentrate.

-

Purify the crude product by column chromatography to afford the target amide.

Protocol 2: Synthesis of N-(4-(1,3,2-dithiarsinan-2-yl)phenyl)benzo[d][2][3]dioxole-5-carboxamide

This protocol describes the synthesis of a 1,3-benzodioxole derivative conjugated with an arsenical precursor for potential anti-tumor applications.[5]

Step 1: Preparation of Benzo[d][3][4]dioxole-5-carbonyl chloride

-

To a suspension of benzo[d][3][4]dioxole-5-carboxylic acid in an appropriate solvent (e.g., toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Reflux the mixture until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Remove the excess reagent and solvent under reduced pressure to obtain the crude benzo[d][3][4]dioxole-5-carbonyl chloride.

Step 2: Amide Bond Formation

-

Dissolve the arsenical precursor amine in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine.

-

Cool the solution to 0 °C and slowly add a solution of benzo[d][3][4]dioxole-5-carbonyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-